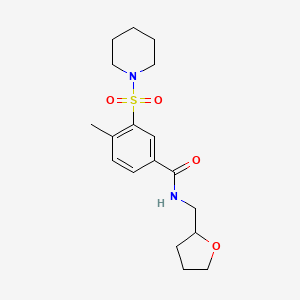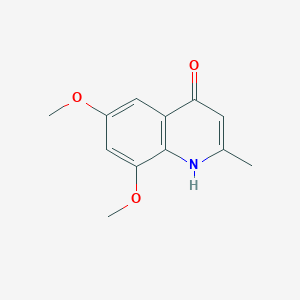
4-methyl-3-(piperidin-1-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-3-(piperidin-1-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide, also known as TAK-659, is a chemical compound that has been studied for its potential use in treating various diseases.
Wirkmechanismus
4-methyl-3-(piperidin-1-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide binds to the ATP-binding site of BTK and inhibits its activity. BTK is a key mediator of B cell receptor signaling, which is essential for B cell activation and proliferation. By blocking BTK, 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide can prevent the activation and proliferation of B cells, leading to a reduction in disease symptoms.
Biochemical and Physiological Effects:
4-methyl-3-(piperidin-1-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide has been shown to have potent inhibitory activity against BTK in vitro and in vivo. It has also been shown to reduce the activation and proliferation of B cells in animal models of various diseases. In addition, 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide is its selectivity for BTK, which reduces the risk of off-target effects. Another advantage is its favorable pharmacokinetic properties, which make it suitable for oral dosing. However, one limitation is the lack of clinical data on the safety and efficacy of 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide in humans, which limits its potential use in clinical settings.
Zukünftige Richtungen
There are several potential future directions for research on 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide. One direction is to investigate its potential use in combination with other drugs for the treatment of various diseases. Another direction is to explore its potential use in diseases that are not currently being studied, such as neurological disorders. Additionally, further research is needed to determine the safety and efficacy of 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide in humans, which will be critical for its potential use in clinical settings.
Conclusion:
In conclusion, 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide is a promising compound that has been studied for its potential use in treating various diseases. Its selective inhibition of BTK makes it a potentially useful tool for studying the role of B cells in disease pathogenesis. While further research is needed to determine its safety and efficacy in humans, 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide has the potential to be a valuable addition to the arsenal of drugs used to treat various diseases.
Synthesemethoden
The synthesis of 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide involves a multi-step process that starts with the reaction of 4-methyl-3-nitrobenzoic acid with piperidine in the presence of a reducing agent. The resulting intermediate is then reacted with tetrahydrofuran-2-ylmethylamine to form the final product. The synthesis method has been optimized to improve yield and purity, and the compound has been characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
4-methyl-3-(piperidin-1-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide has been studied for its potential use in treating various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B cell receptor signaling. By inhibiting BTK, 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide can block the activation and proliferation of B cells, which are involved in the pathogenesis of many diseases.
Eigenschaften
IUPAC Name |
4-methyl-N-(oxolan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-14-7-8-15(18(21)19-13-16-6-5-11-24-16)12-17(14)25(22,23)20-9-3-2-4-10-20/h7-8,12,16H,2-6,9-11,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVJXSRWZVDKBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2CCCO2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2-furyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5314267.png)
![5-bromo-3-hydroxy-3-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5314281.png)
![N-{2-[1-(3,4-dimethylbenzyl)piperidin-3-yl]ethyl}methanesulfonamide](/img/structure/B5314284.png)
![2-(ethylamino)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5314287.png)
![(4-{[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]carbonyl}phenyl)amine](/img/structure/B5314299.png)
![ethyl {[4-(dimethylamino)phenyl]amino}(oxo)acetate](/img/structure/B5314306.png)
![3-(4-fluorobenzyl)-5-[3-(trifluoromethyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5314329.png)
![4-(4-chlorophenyl)-1,1,1-trifluoro-4-[(4-methoxyphenyl)amino]-3-buten-2-one](/img/structure/B5314340.png)

![N-[2-(4-chlorophenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5314355.png)
![N-(sec-butyl)-5-[(2-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5314357.png)
![N-{5-[(cyclopropylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5314362.png)
![2-{[2-methoxy-4-(1-propen-1-yl)phenoxy]methyl}-1-(2-propyn-1-yl)-1H-benzimidazole](/img/structure/B5314363.png)
![(3S*,5R*)-1-(3-methoxybenzyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5314366.png)